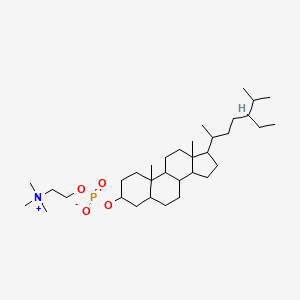
Stigmastanyl-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stigmastanyl-phosphocholine, also known as this compound, is a useful research compound. Its molecular formula is C34H64NO4P and its molecular weight is 581.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Properties and Membrane Interaction
Stigmastanyl-phosphocholine is known for its unique interactions with lipid membranes. Research indicates that it can be incorporated into phospholipid bilayers without inducing phase separations or nonbilayer structures, which is crucial for maintaining membrane integrity in biological systems. Specifically, studies utilizing nuclear magnetic resonance (NMR) spectroscopy have shown that this compound influences the conformation of phospholipid headgroups while minimally affecting the hydrocarbon chains of the membrane . This property makes it a valuable tool for studying membrane dynamics and structure-function relationships in cellular membranes.
Cholesterol-Lowering Effects
One of the most significant applications of this compound is its ability to lower plasma cholesterol levels. Animal studies have demonstrated that oral administration of this compound effectively reduces low-density lipoprotein cholesterol levels, which is critical for managing hypercholesterolemia and related cardiovascular diseases . The mechanism involves modulation of lipid metabolism pathways, making it a potential therapeutic agent for cholesterol management.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of endoplasmic reticulum stress responses .
Case Study: Antitumor Efficacy
- Study Focus : The effects of this compound on human cancer cell lines.
- Cell Lines Tested : Various lines including breast cancer, prostate cancer, and leukemia.
- Results : Significant cytotoxicity was observed across multiple cell lines, with indications that this compound could serve as a lead compound for further drug development.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of this compound. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Summary of Applications
| Application Area | Description | Mechanism/Effect |
|---|---|---|
| Membrane Biophysics | Incorporates into lipid bilayers without disrupting structure | Maintains membrane integrity |
| Cholesterol Management | Reduces plasma cholesterol levels | Modulates lipid metabolism |
| Anticancer Activity | Induces apoptosis in various cancer cell lines | Alters ER stress responses |
| Neuroprotection | Mitigates oxidative stress and inflammation in neurons | Protects neuronal health |
Propiedades
Número CAS |
98033-11-5 |
|---|---|
Fórmula molecular |
C34H64NO4P |
Peso molecular |
581.8 g/mol |
Nombre IUPAC |
[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C34H64NO4P/c1-10-26(24(2)3)12-11-25(4)30-15-16-31-29-14-13-27-23-28(39-40(36,37)38-22-21-35(7,8)9)17-19-33(27,5)32(29)18-20-34(30,31)6/h24-32H,10-23H2,1-9H3 |
Clave InChI |
NAJPJPDKEMVUIU-UHFFFAOYSA-N |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OP(=O)([O-])OCC[N+](C)(C)C)C)C)C(C)C |
SMILES canónico |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OP(=O)([O-])OCC[N+](C)(C)C)C)C)C(C)C |
Sinónimos |
O-(hydroxy(5alpha-stigmastan-3beta-yloxy)-phosphinyl)choline hydroxide inner salt Ro 16-6532 Ro-16-6532 ST-PC stigmastanyl-phosphocholine stigmastanyl-phosphorylcholine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















